molecular formula C9H7F4NO2 B1409318 Ethyl 2-fluoro-5-(trifluoromethyl)nicotinate CAS No. 1227576-19-3

Ethyl 2-fluoro-5-(trifluoromethyl)nicotinate

Cat. No.: B1409318
CAS No.: 1227576-19-3
M. Wt: 237.15 g/mol
InChI Key: JHVSIBRYMZEDCM-UHFFFAOYSA-N
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Description

Ethyl 2-fluoro-5-(trifluoromethyl)nicotinate is a chemical compound with the molecular formula C9H6F4NO2 It is a derivative of nicotinic acid, where the hydrogen atoms at positions 2 and 5 of the pyridine ring are replaced by a fluoro and a trifluoromethyl group, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-fluoro-5-(trifluoromethyl)nicotinate typically involves the esterification of 2-fluoro-5-(trifluoromethyl)nicotinic acid. One common method is the reaction of the acid with ethanol in the presence of a dehydrating agent such as sulfuric acid or thionyl chloride. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method can improve yield and reduce reaction times compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-fluoro-5-(trifluoromethyl)nicotinate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace these groups under appropriate conditions.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Reduction: Lithium aluminum hydride in anhydrous ether is a common reducing agent.

    Hydrolysis: Hydrochloric acid or sodium hydroxide solutions are typically used for hydrolysis reactions.

Major Products

    Nucleophilic Substitution: Products depend on the nucleophile used.

    Reduction: this compound is reduced to 2-fluoro-5-(trifluoromethyl)nicotinyl alcohol.

    Hydrolysis: The major product is 2-fluoro-5-(trifluoromethyl)nicotinic acid.

Scientific Research Applications

Ethyl 2-fluoro-5-(trifluoromethyl)nicotinate has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and materials science due to its unique chemical properties.

Mechanism of Action

The mechanism by which Ethyl 2-fluoro-5-(trifluoromethyl)nicotinate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity. The presence of fluoro and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for these targets, potentially leading to significant biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-chloro-5-(trifluoromethyl)nicotinate
  • Ethyl 2-(trifluoromethyl)nicotinate

Uniqueness

Ethyl 2-fluoro-5-(trifluoromethyl)nicotinate is unique due to the presence of both fluoro and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. These groups can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to similar compounds.

Properties

IUPAC Name

ethyl 2-fluoro-5-(trifluoromethyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F4NO2/c1-2-16-8(15)6-3-5(9(11,12)13)4-14-7(6)10/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHVSIBRYMZEDCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC(=C1)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601201156
Record name Ethyl 2-fluoro-5-(trifluoromethyl)-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601201156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227576-19-3
Record name Ethyl 2-fluoro-5-(trifluoromethyl)-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227576-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-fluoro-5-(trifluoromethyl)-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601201156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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